7-(3-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro-substituted phenyl ring.
Electrophilic Substitution: The pyrrolo[2,3-d]pyrimidine core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
7-(3-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for developing new drugs, particularly for targeting kinases and other enzymes involved in disease pathways.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in disease progression . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent activity against Mycobacterium tuberculosis.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit various biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
7-(3-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C24H25ClN4 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25ClN4/c1-3-13-28(14-4-2)23-22-21(18-9-6-5-7-10-18)16-29(24(22)27-17-26-23)20-12-8-11-19(25)15-20/h5-12,15-17H,3-4,13-14H2,1-2H3 |
InChI Key |
QCKSJVRALCUDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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